n-Cyclopentyl-10h-phenothiazine-10-carboxamide
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Overview
Description
n-Cyclopentyl-10h-phenothiazine-10-carboxamide is a chemical compound that belongs to the phenothiazine family. It has the molecular formula C18H18N2OS and a molecular weight of 310.42. This compound is known for its unique structure, which includes a cyclopentyl group attached to the phenothiazine core, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Cyclopentyl-10h-phenothiazine-10-carboxamide typically involves the reaction of phenothiazine with cyclopentylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is designed to ensure consistency and purity of the final product. Quality control measures are implemented to monitor the reaction progress and to verify the chemical composition of the compound .
Chemical Reactions Analysis
Types of Reactions
n-Cyclopentyl-10h-phenothiazine-10-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and for synthesizing derivatives with specific characteristics.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents to introduce new functional groups into the molecule.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted phenothiazine derivatives.
Scientific Research Applications
n-Cyclopentyl-10h-phenothiazine-10-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other phenothiazine derivatives, which are valuable in various chemical reactions and studies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders and psychiatric conditions.
Industry: this compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of n-Cyclopentyl-10h-phenothiazine-10-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with neurotransmitter receptors in the brain, modulating their activity and influencing various physiological processes. It may also inhibit certain enzymes, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Phenothiazine: The parent compound of n-Cyclopentyl-10h-phenothiazine-10-carboxamide, known for its antipsychotic and antiemetic properties.
Chlorpromazine: A phenothiazine derivative used as an antipsychotic medication.
Thioridazine: Another phenothiazine derivative with antipsychotic effects.
Uniqueness
This compound is unique due to the presence of the cyclopentyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-cyclopentylphenothiazine-10-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c21-18(19-13-7-1-2-8-13)20-14-9-3-5-11-16(14)22-17-12-6-4-10-15(17)20/h3-6,9-13H,1-2,7-8H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGVWICAQSPEPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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